2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole
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Overview
Description
2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core with a piperidine and ethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core . The piperidine and ethylsulfanyl groups are then introduced through nucleophilic substitution reactions. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the benzoxazole core or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, potentially inhibiting or modulating their activity . The benzoxazole core may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole: Similar in structure but with a benzothiazole core instead of benzoxazole.
2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-6-(trifluoromethyl)-4(1H)-pyrimidinone: Contains a pyrimidinone core and a trifluoromethyl group.
Uniqueness
2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole is unique due to its specific combination of a benzoxazole core with a piperidine and ethylsulfanyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18N2OS |
---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
2-(2-piperidin-1-ylethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H18N2OS/c1-4-8-16(9-5-1)10-11-18-14-15-12-6-2-3-7-13(12)17-14/h2-3,6-7H,1,4-5,8-11H2 |
InChI Key |
OUGDZVINUSJPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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